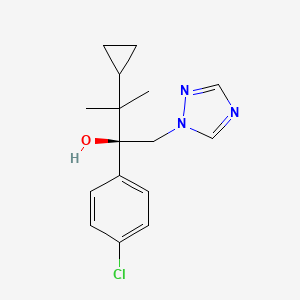

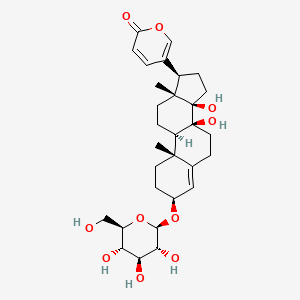

![molecular formula C17H25FN2O4S B1680998 2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-(4-methyl-1-oxopentan-2-yl)butanamide CAS No. 190274-53-4](/img/structure/B1680998.png)

2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-(4-methyl-1-oxopentan-2-yl)butanamide

Descripción general

Descripción

The compound “2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-(4-methyl-1-oxopentan-2-yl)butanamide” is also known as “N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal”. It has a molecular formula of C17H25FN2O4S and a molecular weight of 372.5 g/mol .

Molecular Structure Analysis

The InChI representation of the compound is "InChI=1S/C17H25FN2O4S/c1-11(2)9-14(10-21)19-17(22)16(12(3)4)20-25(23,24)15-7-5-13(18)6-8-15/h5-8,10-12,14,16,20H,9H2,1-4H3,(H,19,22)" . The SMILES representation is "CC©CC(C=O)NC(=O)C(C©C)NS(=O)(=O)C1=CC=C(C=C1)F" .Physical And Chemical Properties Analysis

The compound has a molecular weight of 372.5 g/mol . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 9 rotatable bonds . The topological polar surface area is 101 Ų .Aplicaciones Científicas De Investigación

Organic Synthesis

N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal: is utilized in organic synthesis due to its ability to introduce sulfonyl fluoride groups into molecules. This is particularly valuable for creating sulfonyl fluorides, which are useful intermediates in synthesizing various organic compounds. The use of fluorosulfonyl radicals has been highlighted as a new horizon in the synthesis of these compounds, offering a concise and efficient approach .

Chemical Biology

In chemical biology, this compound’s sulfonyl fluoride group can act as a bioorthogonal handle, allowing for the specific labeling of biomolecules in living systems. This is crucial for studying biological processes without interfering with the natural function of the biomolecules involved .

Drug Discovery

The sulfonyl group within N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal plays a significant role in drug discovery. It can improve the pharmacokinetic properties of drug candidates, such as increasing their metabolic stability or enhancing their ability to interact with biological targets .

Materials Science

Sulfonyl fluorides, like those derived from this compound, are used in materials science to modify the surface properties of materials. This can lead to the development of new materials with unique characteristics, such as increased durability or specialized functionality .

Medicinal Chemistry

This compound is also explored in medicinal chemistry for its potential as a source of new antileishmanial agents. The presence of the sulfonyl group can influence the activity of the compound against various biological targets, which is essential for developing new treatments for diseases like leishmaniasis .

Environmental Applications

Amidoxime, a functional group related to this compound, has been extensively studied for environmental applications. It’s used in the treatment of seawater or wastewater, showcasing the compound’s potential in environmental remediation efforts .

Mecanismo De Acción

Target of Action

The primary target of N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal is Carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They play essential roles in various biological processes, including respiration, pH homeostasis, and electrolyte secretion .

Biochemical Pathways

The compound’s interaction with Carbonic anhydrase 2 could affect several biochemical pathways. For instance, it might influence the regulation of pH and electrolyte balance in the body . .

Result of Action

Given its target, it might influence processes regulated by Carbonic anhydrase 2, potentially leading to changes at the cellular level .

Propiedades

IUPAC Name |

2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-(4-methyl-1-oxopentan-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O4S/c1-11(2)9-14(10-21)19-17(22)16(12(3)4)20-25(23,24)15-7-5-13(18)6-8-15/h5-8,10-12,14,16,20H,9H2,1-4H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJWUIDLGZAXID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C=O)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622709 | |

| Record name | N~2~-(4-Fluorobenzene-1-sulfonyl)-N-(4-methyl-1-oxopentan-2-yl)valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal | |

CAS RN |

190274-53-4 | |

| Record name | N~2~-(4-Fluorobenzene-1-sulfonyl)-N-(4-methyl-1-oxopentan-2-yl)valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile](/img/structure/B1680916.png)

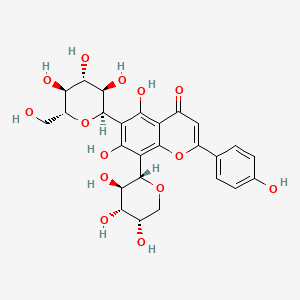

![2-(Furan-2-yl)-7-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1680917.png)

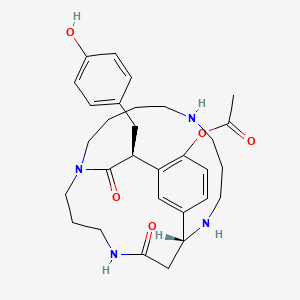

![N3-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B1680918.png)

![methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate](/img/structure/B1680930.png)

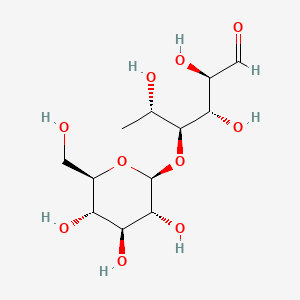

![(4R,7S,10R,13S,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-19-[[(2R)-2-(2-fluoropropanoylamino)-3-phenylpropanoyl]amino]-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1680931.png)

![(-)-4'-Chloro-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1680935.png)